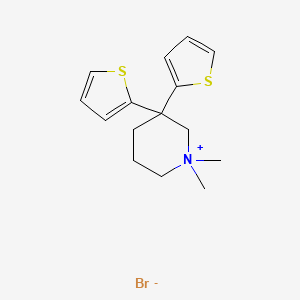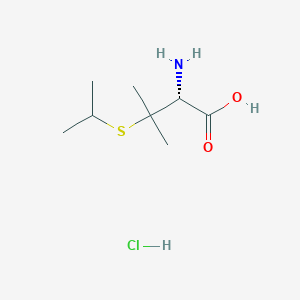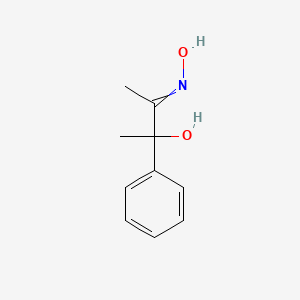
3-(Hydroxyimino)-2-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyimino)-2-phenylbutan-2-ol is an organic compound that features a hydroxyimino group attached to a phenyl-substituted butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2-phenylbutan-2-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted butanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino derivative. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Hydroxyimino)-2-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated phenyl derivatives.
科学的研究の応用
3-(Hydroxyimino)-2-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Hydroxyimino)-2-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzymatic activities, signaling pathways, and cellular processes, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine: Shares the hydroxyimino group but has a different core structure.
3-Hydroxyimino-11-deoxoglycyrrhetic acid: Another hydroxyimino derivative with distinct biological activities.
Uniqueness
3-(Hydroxyimino)-2-phenylbutan-2-ol is unique due to its specific combination of a hydroxyimino group and a phenyl-substituted butanol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
39775-68-3 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
3-hydroxyimino-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)10(2,12)9-6-4-3-5-7-9/h3-7,12-13H,1-2H3 |
InChIキー |
QSSYKBDUZUDOEI-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C(C)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


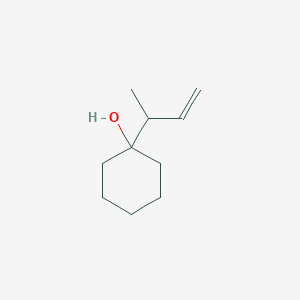
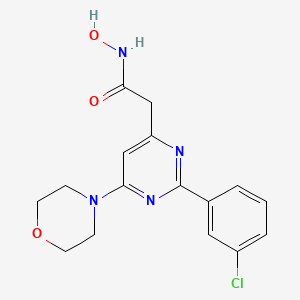
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
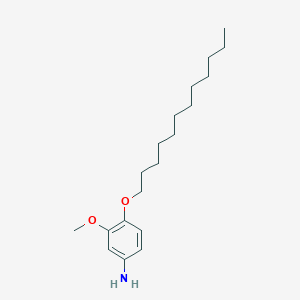
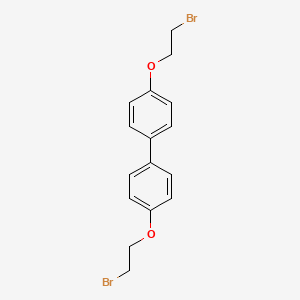
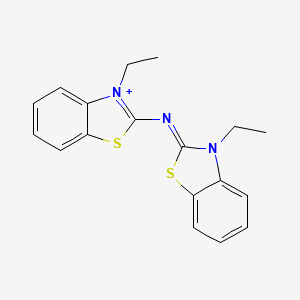
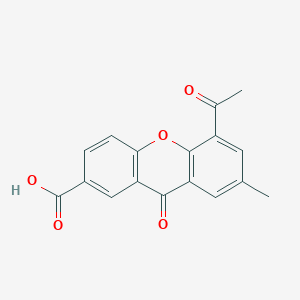
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
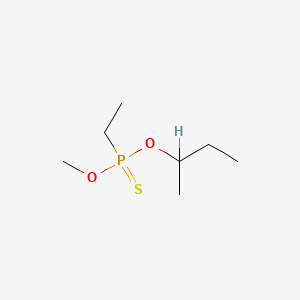
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
